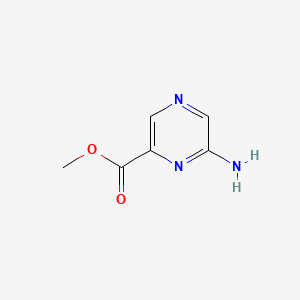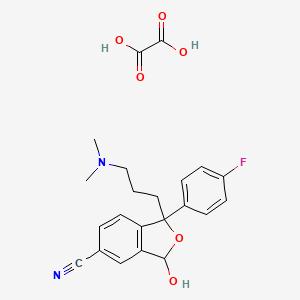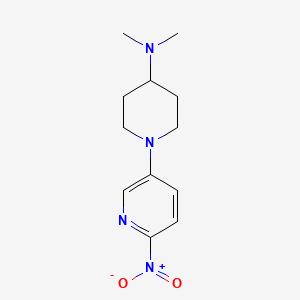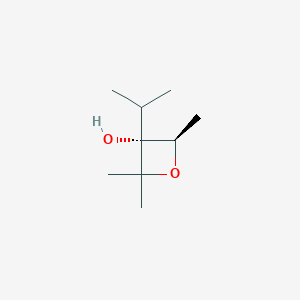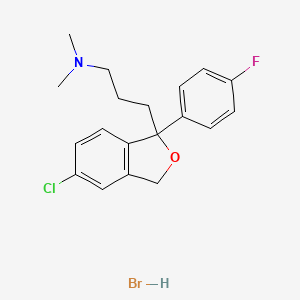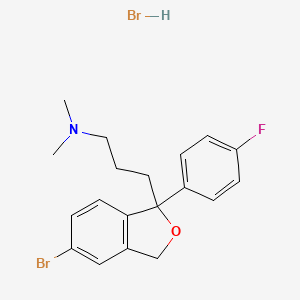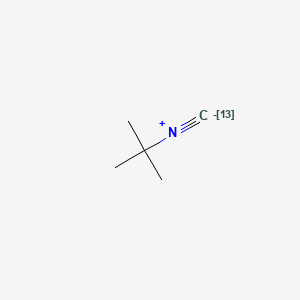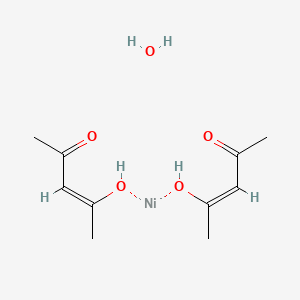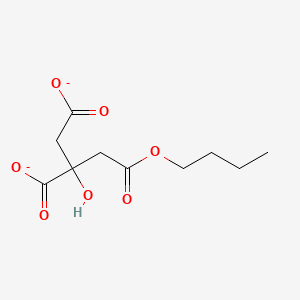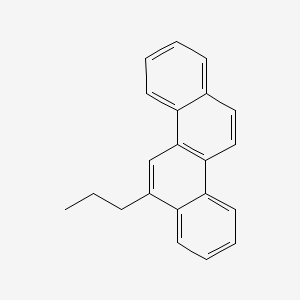
6-Propylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of chrysene, characterized by the addition of a propyl group at the 6th position of the chrysene structure. This compound is known for its presence in the environment as a result of incomplete combustion of organic matter and has been identified as a potential carcinogen and mutagen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
6-Propylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Various alkylated and acylated derivatives.
科学研究应用
6-Propylchrysene is primarily used in scientific research due to its potential biological effects. Its applications include:
Chemistry: Studying the behavior of PAHs and their derivatives.
Biology: Investigating its mutagenic and carcinogenic properties.
Medicine: Exploring its effects on cellular processes and potential therapeutic targets.
Industry: Limited use in the synthesis of specialized chemicals and materials.
作用机制
The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .
相似化合物的比较
Similar Compounds
Chrysene: The parent compound, lacking the propyl group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
6-Methylchrysene: A similar derivative with a methyl group instead of a propyl group.
Uniqueness
6-Propylchrysene is unique due to the specific positioning of the propyl group, which influences its chemical reactivity and biological interactions. This structural variation can lead to differences in its mutagenic and carcinogenic potential compared to other PAHs .
属性
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

